molecular formula C24H23N3O2 B11141095 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone

Cat. No.: B11141095
M. Wt: 385.5 g/mol
InChI Key: IESPLIXUFZROEP-UHFFFAOYSA-N
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Description

2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoquinolinone core with a tetrahydropyridoindole moiety, making it an interesting subject for scientific research.

Properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

2-propan-2-yl-4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)isoquinolin-1-one

InChI

InChI=1S/C24H23N3O2/c1-15(2)27-14-20(16-7-3-4-9-18(16)24(27)29)23(28)26-12-11-22-19(13-26)17-8-5-6-10-21(17)25-22/h3-10,14-15,25H,11-13H2,1-2H3

InChI Key

IESPLIXUFZROEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCC4=C(C3)C5=CC=CC=C5N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Isoquinolinone Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the isoquinolinone structure.

    Introduction of the Isopropyl Group: Alkylation reactions using isopropyl halides in the presence of a base can introduce the isopropyl group.

    Attachment of the Tetrahydropyridoindole Moiety: This step often involves the use of coupling reactions, such as the Suzuki or Heck reaction, to attach the tetrahydropyridoindole fragment to the isoquinolinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group in the isoquinolinone core, potentially converting it to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might use reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropyl group might yield acetone derivatives, while reduction of the carbonyl group could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound might be studied for its potential interactions with various biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug discovery.

Industry

In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to materials or enhance the efficiency of catalytic processes.

Mechanism of Action

The mechanism of action of 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features. The isoquinolinone core provides a rigid framework, while the tetrahydropyridoindole moiety offers flexibility and potential for diverse interactions. This combination makes it a versatile compound for various applications.

Biological Activity

The compound 2-isopropyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone is a novel chemical entity with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound belongs to a class of tricyclic compounds characterized by a complex structure that includes both isoquinolinone and pyridoindole moieties. The molecular formula is C₁₈H₁₉N₃O, indicating the presence of nitrogen and oxygen functional groups that may contribute to its biological properties.

Research indicates that compounds with similar structures can modulate various biological pathways. The pyridoindole core has been identified as a significant scaffold for developing agents targeting G protein-coupled receptors (GPCRs) and other signaling pathways.

Potential Mechanisms:

  • Histamine Receptor Modulation : Some derivatives of pyridoindoles have shown activity in modulating histamine receptors, which are crucial in allergic responses and gastric acid secretion .
  • Inhibition of Protein Kinases : Compounds with similar structures have demonstrated inhibitory effects on specific kinases involved in cell proliferation and survival .

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies.

Efficacy Studies

In vitro assays have revealed that this compound exhibits significant activity against cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.25Induction of apoptosis
MCF7 (Breast Cancer)0.30Cell cycle arrest
HeLa (Cervical Cancer)0.20Inhibition of proliferation

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the isopropyl group and the carbonyl moiety can significantly enhance biological activity. For example:

  • Substituent Variations : Introduction of halogen atoms on the phenyl ring has been shown to increase potency dramatically.
  • Ring Modifications : Alterations in the tetrahydropyridine ring structure can lead to improved binding affinity to target receptors.

Example Findings:

A derivative with a fluorine substitution at the 6-position on the phenyl ring exhibited an EC50 value of 0.06 µM, marking a six-fold increase in potency compared to its unsubstituted counterpart .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : In preclinical models, this compound demonstrated anti-tumor effects by inducing apoptosis in cancer cells while sparing normal cells.
  • Neuroprotective Effects : Studies suggest that this compound may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory pathways.

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